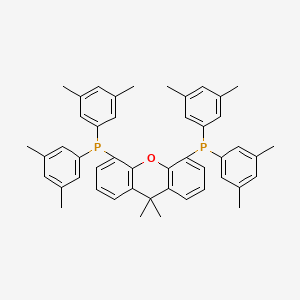
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) is a complex organic compound that belongs to the class of aryl-phosphine ligands. These ligands are often used in coordination chemistry and catalysis due to their ability to stabilize metal centers and facilitate various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) typically involves the reaction of a gold complex with the ligand in tetrahydrofuran (THF) under an argon atmosphere. The mixture is stirred for 8 hours, followed by evaporation under vacuum and chromatography on silica gel using a mixture of chloroform and methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
化学反応の分析
Types of Reactions
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as THF and chloroform. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while reduction could produce different phosphine derivatives.
科学的研究の応用
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in catalysis for various industrial chemical processes.
作用機序
The mechanism by which (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
類似化合物との比較
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its steric bulk and electronic properties.
Bis(diphenylphosphino)methane: A bidentate ligand with applications in catalysis.
Uniqueness
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties make it particularly effective in stabilizing certain metal complexes and facilitating specific catalytic reactions .
特性
分子式 |
C47H48OP2 |
|---|---|
分子量 |
690.8 g/mol |
IUPAC名 |
[5-bis(3,5-dimethylphenyl)phosphanyl-9,9-dimethylxanthen-4-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C47H48OP2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41-45(43)48-46-42(47(41,9)10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3 |
InChIキー |
QSZAPODIGLZMSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B12912200.png)

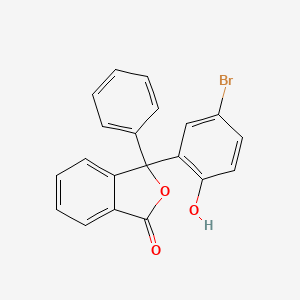

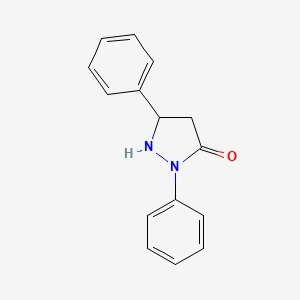
![3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12912235.png)

![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate](/img/structure/B12912243.png)
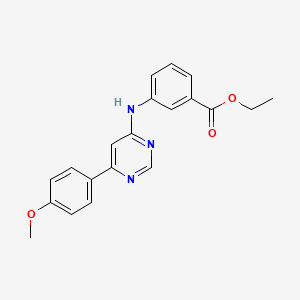

![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912250.png)
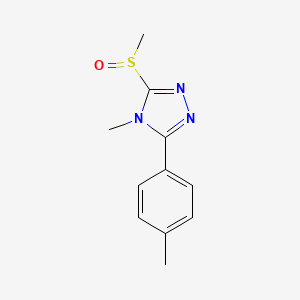
![N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B12912263.png)
![1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B12912265.png)
